molecular formula C10H16N4O2S B11803108 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine

Cat. No.: B11803108
M. Wt: 256.33 g/mol
InChI Key: OMDBOBBKOIETMA-UHFFFAOYSA-N
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Description

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is a chemical compound with the molecular formula C11H17N3O2S. It is known for its applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a pyridine ring substituted with a sulfonyl group and a methylpiperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine typically involves the reaction of 4-chloropyridine with 4-methylpiperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methylpiperazin-1-yl)sulfonyl)aniline
  • 3-(4-Methylpiperazin-1-yl)aniline
  • 4-(3-Methylpiperidin-1-yl)sulfonylaniline

Uniqueness

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine ring enhances its ability to interact with biological targets, while the sulfonyl group provides stability and reactivity in various chemical reactions. This combination of features makes it a valuable compound for research and industrial applications.

Biological Activity

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine, a compound with the CAS number 1352540-24-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H16_{16}N4_{4}O2_{2}S, with a molecular weight of 256.33 g/mol. The compound features a pyridine ring substituted with a sulfonamide group and a piperazine moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that compounds with similar structures exhibit inhibitory effects on key enzymes and receptors involved in disease processes, particularly in cancer and inflammation.

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in several cancer cell lines. For example, it has been reported to induce apoptosis in cancer cells by activating intrinsic pathways leading to programmed cell death.
  • Targeting Specific Pathways : Similar compounds have been shown to inhibit pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival.
  • Case Studies : A study demonstrated that derivatives of this compound exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Cell Line IC50_{50} (µM) Mechanism
A5495.0Apoptosis
MCF76.2Cell cycle arrest
HeLa4.8Intrinsic pathway activation

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases.

Safety and Toxicity

Toxicological assessments are critical for evaluating the safety profile of this compound. Preliminary studies indicate that it has a favorable safety profile at therapeutic doses; however, further studies are necessary to fully understand its toxicity and side effects.

Properties

Molecular Formula

C10H16N4O2S

Molecular Weight

256.33 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonylpyridin-4-amine

InChI

InChI=1S/C10H16N4O2S/c1-13-4-6-14(7-5-13)17(15,16)10-8-12-3-2-9(10)11/h2-3,8H,4-7H2,1H3,(H2,11,12)

InChI Key

OMDBOBBKOIETMA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N

Origin of Product

United States

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